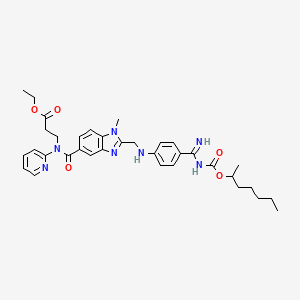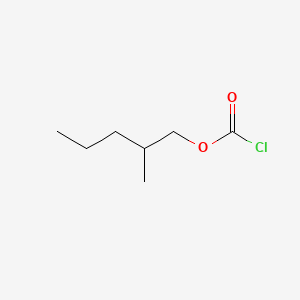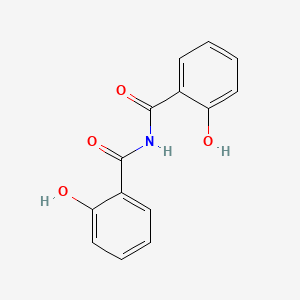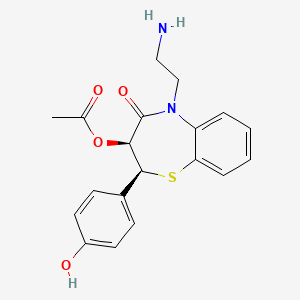![molecular formula C11H23N3O2 B601739 Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide) CAS No. 1596965-85-3](/img/no-structure.png)
Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide)
カタログ番号:
B601739
CAS番号:
1596965-85-3
分子量:
229.32
InChIキー:
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lidocaine Impurity 2, also known as 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide, is a chemical compound used in scientific research . It has a molecular formula of C11H23N3O2 and a molecular weight of 229.32 . It is highly versatile and exhibits perplexing properties, allowing for diverse applications in various research fields.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Lidocaine Impurity 2 involves the reaction of Diethylamine with Diethylacetamide in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) to form the desired product.", "Starting Materials": ["Diethylamine", "Diethylacetamide", "N,N'-Dicyclohexylcarbodiimide (DCC)"], "Reaction": [ "Step 1: To a solution of Diethylacetamide (1.0 equiv) in Dichloromethane, add Diethylamine (1.2 equiv) and stir for 10-15 minutes.", "Step 2: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) to the reaction mixture and stir for 4-6 hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using an appropriate solvent system to obtain the pure Lidocaine Impurity 2." ] } | |
CAS番号 |
1596965-85-3 |
分子式 |
C11H23N3O2 |
分子量 |
229.32 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2-(3,3-Diethyl-ureido)-N,N-diethyl-acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Dabigatran Etexilate N-Oxide Inner Salt
Cat. No.: B601656
CAS No.: 1381757-44-3
Dabigatran 1-acylglucuronide
Cat. No.: B601657
CAS No.: 1015167-40-4
Dabigatran Impurity E
Cat. No.: B601659
CAS No.: 1610758-21-8
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide
Cat. No.: B601660
CAS No.: 1900865-84-0







![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)




